molecular formula C26H27FN6O2 B2376390 1-(4-fluorophenyl)-4-isopropyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 955818-46-9

1-(4-fluorophenyl)-4-isopropyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B2376390
CAS No.: 955818-46-9
M. Wt: 474.54
InChI Key: SZFAYYVDWAHRDN-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-isopropyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a useful research compound. Its molecular formula is C26H27FN6O2 and its molecular weight is 474.54. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Anti-Inflammatory Properties

  • A study demonstrated the potential of pyrazolopyrimidines derivatives, which are structurally related to the specified compound, as anticancer and anti-5-lipoxygenase agents, indicating their potential in cancer treatment and inflammation control (Rahmouni et al., 2016).

Chemical Synthesis and Structural Analysis

  • X-ray powder diffraction data of a compound similar to the specified one, an important intermediate in the synthesis of the anticoagulant apixaban, was reported, highlighting its significance in pharmaceutical synthesis (Qing Wang et al., 2017).

Versatility in Chemical Reactions

  • Research on pyrazolopyridines, including compounds structurally related to the specified one, showed their versatility in chemical reactions, useful in the preparation of combinatorial libraries for drug discovery (C. Almansa et al., 2008).

Enzymatic Activity Enhancement

  • Studies on pyrazolopyrimidinyl keto-esters, structurally related to the specified compound, revealed their potent effect in increasing the reactivity of certain enzymes, indicating potential biomedical applications (Mohamed Abd & Gawaad Awas, 2008).

HuTopoIIα Inhibitory Activity and Anticancer Potential

  • Novel pyrazole derivatives structurally related to the specified compound were synthesized and evaluated for their HuTopoIIα inhibitory activity and in vitro cytotoxicity against cancer cell lines, suggesting their utility in cancer therapy (Raquib Alam et al., 2016).

Synthesis of Isoxazolines and Isoxazoles

  • The synthesis of isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, related to the specified compound, was explored, showing applications in the development of novel pharmaceuticals (A. Rahmouni et al., 2014).

Theoretical Studies on Pyranopyrazoles

  • Theoretical studies on pyranopyrazoles, structurally similar to the specified compound, were conducted, providing insights into their potential pharmaceutical applications (A. Al-Amiery et al., 2012).

Antiproliferative Activity

  • Research on pyrazolo[3,4-c]pyridines, structurally similar to the specified compound, showed significant antiproliferative activity, suggesting their potential in cancer treatment (E. Gavriil et al., 2017).

Inhibition of Human Eosinophil Phosphodiesterase

  • A study on pyrazolo[3,4-c]pyridine derivatives, structurally related to the specified compound, identified them as novel inhibitors of human eosinophil phosphodiesterase, indicating potential for treating inflammatory diseases (A. Duplantier et al., 1998).

Properties

IUPAC Name

1-(4-fluorophenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN6O2/c1-18(2)24-22-16-28-33(21-10-8-19(27)9-11-21)25(22)26(35)32(29-24)17-23(34)31-14-12-30(13-15-31)20-6-4-3-5-7-20/h3-11,16,18H,12-15,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFAYYVDWAHRDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)N4CCN(CC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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